Isodecyl 7-methyloctanoate
CAS No.: 94248-77-8
Cat. No.: VC4021852
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94248-77-8 |
|---|---|
| Molecular Formula | C19H38O2 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | 8-methylnonyl 7-methyloctanoate |
| Standard InChI | InChI=1S/C19H38O2/c1-17(2)13-9-6-5-7-12-16-21-19(20)15-11-8-10-14-18(3)4/h17-18H,5-16H2,1-4H3 |
| Standard InChI Key | KNFLPSSGNFAMDP-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCOC(=O)CCCCCC(C)C |
| Canonical SMILES | CC(C)CCCCCCCOC(=O)CCCCCC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Isodecyl 7-methyloctanoate features a branched ester structure, with the ester functional group linking a 7-methyloctanoic acid moiety to an isodecyl alcohol derivative. The IUPAC name, 8-methylnonyl 7-methyloctanoate, reflects its two methyl branches at the seventh carbon of the octanoate chain and the eighth carbon of the nonyl alcohol chain . The SMILES representation highlights its branching pattern .
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 94248-77-8 | |
| Molecular Formula | ||
| Molecular Weight | 298.5 g/mol | |
| Density | ~0.84 g/mL (estimated) | |
| Boiling Point | Not reported | - |
| LogP | 7.64 (hydrophobic) |
Spectral Characteristics
-
Infrared (IR) Spectroscopy: Peaks at 1738 cm (ester C=O stretch) and 2928–2958 cm (C-H stretches) .
-
Mass Spectrometry: Molecular ion peak at m/z 298.5, with fragmentation patterns consistent with branched esters .
Synthesis and Production
Malonic Ester Synthesis
Isodecyl 7-methyloctanoate can be synthesized via malonic ester synthesis, analogous to methods described for ethyl 4-methyloctanoate . This two-step process involves:
-
Alkylation of Diethyl Malonate: Reaction of 1-chloro-2-methylhexane with diethyl malonate in the presence of cesium carbonate and potassium iodide in at 130°C, yielding diethyl 2-methylhexylmalonate .
-
Krapcho Decarboxylation: Treatment of the malonate intermediate with sodium chloride and water under reflux conditions (139°C) to produce the final ester .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | CsCO, KI, DMAc, 130°C, 8–9 hrs | 42–75% |
| Decarboxylation | NaCl, HO, DMAc, 139°C, 13.5 hrs | 79–97% |
Industrial Scalability
Large-scale production (e.g., 594 g batches) achieves yields up to 79.8% via optimized distillation . The use of hexane for phase separation and silica gel chromatography for purification ensures high purity .
Applications
Cosmetic Industry
As a non-polar ester, isodecyl 7-methyloctanoate serves as an emollient in skincare products, imparting a smooth, non-greasy texture . Its branched structure enhances spreadability and reduces tackiness compared to linear esters .
Industrial Lubricants
The compound’s thermal stability and low volatility make it suitable for anti-wear lubricants. Isodecyl derivatives are noted for reducing friction in high-stress machinery .
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (optimized for MS compatibility using formic acid) effectively separates isodecyl 7-methyloctanoate . Detection at 210 nm provides sensitivity for impurity profiling .
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume